Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-

Acetylcholinesterase inhibition SAR Alzheimer’s disease

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- (CAS 444607-07-2, molecular formula C₁₇H₂₆N₂O₂, MW 290.4) is a synthetic phenoxyethyl amine derivative belonging to the class of piperidinyl‑morpholine dual heterocycle compounds. The molecule features a piperidine ring tethered via an ortho‑phenoxyethyl linker to a morpholine moiety, a scaffold that has been systematically evaluated as a peripheral anionic site (PAS) and catalytic active site (CAS) inhibitor of acetylcholinesterase (AChE).

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B12071242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2OCCN3CCOCC3
InChIInChI=1S/C17H26N2O2/c1-2-4-17(16(3-1)15-5-7-18-8-6-15)21-14-11-19-9-12-20-13-10-19/h1-4,15,18H,5-14H2
InChIKeyOKFMRHLQJHVPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 4-[2-[2-(4-Piperidinyl)phenoxy]ethyl]-: A Selective AChE Inhibitor for Alzheimer’s Research


Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- (CAS 444607-07-2, molecular formula C₁₇H₂₆N₂O₂, MW 290.4) is a synthetic phenoxyethyl amine derivative belonging to the class of piperidinyl‑morpholine dual heterocycle compounds [1]. The molecule features a piperidine ring tethered via an ortho‑phenoxyethyl linker to a morpholine moiety, a scaffold that has been systematically evaluated as a peripheral anionic site (PAS) and catalytic active site (CAS) inhibitor of acetylcholinesterase (AChE) [2]. Published primary research identifies this compound as the most potent and highly selective AChE inhibitor within a 19‑compound library, with an IC₅₀ of 0.50 ± 0.05 µM against electric eel AChE and no detectable butyrylcholinesterase (BuChE) inhibition up to 100 µM, yielding >200‑fold selectivity [3].

Why Generic Morpholine or Piperidine Analogs Cannot Substitute This Compound


Within the phenoxyethyl amine series, simple ring replacement or heteroatom alteration drastically reshapes both inhibitory potency and enzyme selectivity. The primary study demonstrates that compounds bearing a morpholino‑only pendant group (e.g., analog 5d) lose all measurable eeAChE inhibition, whereas the piperidinyl‑containing analog 5c achieves an IC₅₀ of 0.50 µM [1]. Conversely, selecting a BuChE‑active analog (e.g., compound 7c, eqBuChE IC₅₀ = 2.5 µM) introduces substantial BuChE inhibition that undermines the >200‑fold AChE selectivity profile essential for target‑validation studies in Alzheimer’s disease [1]. Even the clinically used reference donepezil exhibits a fundamentally different selectivity window (eeAChE IC₅₀ ≈ 16 nM; eqBuChE IC₅₀ ≈ 1.7 µM) [2], meaning that none of the commercially available standard inhibitors recapitulate the combined sub‑micromolar potency and near‑absolute AChE selectivity of this compound.

Quantitative Evidence: Potency, Selectivity, and Binding Mode


Sub-Micromolar AChE Potency from the Piperidinyl-Morpholine Scaffold

In the head‑to‑head screening of 19 phenoxyethyl amine derivatives, compound 5c (Morpholine, 4‑[2‑[2‑(4‑piperidinyl)phenoxy]ethyl]‑) exhibited an IC₅₀ of 0.50 ± 0.05 µM against electric eel AChE, making it the single most potent derivative in the entire library [1]. The direct structural comparator 5d, which substitutes the terminal piperidine with a morpholine ring while retaining the same Knoevenagel core, showed no detectable AChE inhibition at concentrations up to 100 µM [2]. This delivers a >200‑fold potency advantage attributable exclusively to the piperidinyl‑morpholine scaffold.

Acetylcholinesterase inhibition SAR Alzheimer’s disease Cholinesterase selectivity

Exceptional AChE-over-BuChE Selectivity

Compound 5c displayed no detectable inhibition of equine butyrylcholinesterase (eqBuChE) at concentrations up to 100 µM, yielding a selectivity index of >200‑fold for AChE over BuChE [1]. In contrast, the most potent eqBuChE inhibitor in the series, compound 7c, showed reciprocal selectivity with eqBuChE IC₅₀ = 2.5 ± 0.6 µM and eeAChE IC₅₀ = 35.6 ± 3.7 µM [2]. The clinical reference donepezil exhibits a reported selectivity ratio of approximately 100‑fold (eeAChE IC₅₀ ≈ 16 nM; eqBuChE IC₅₀ ≈ 1.7 µM) [3], which, while high, does not replicate the near‑absolute selectivity profile of 5c for applications requiring BuChE‑silent AChE targeting.

Selectivity index Butyrylcholinesterase Alzheimer’s disease Off‑target profiling

Dual PAS/CAS Binding Mode Confirmed by Molecular Dynamics

Molecular dynamics (MD) simulations of compound 5c in complex with human AChE (hAChE) revealed that the protonated piperidine nitrogen engages in a persistent π‑cation interaction with Trp86 and Phe338 (CAS and mid‑gorge residues) for 95% of the simulation time, while the morpholine oxygen participates in water‑bridged hydrogen bonds extending toward the PAS region [1] [2]. This dual‑site engagement distinguishes 5c from donepezil, which primarily occupies CAS and mid‑gorge (Trp86 and Phe295), and from compound 7c, whose nitrile group mediates water‑bridges at CAS while Asp70 hydrogen‑bonding anchors it at PAS for BuChE [2]. The unique PAS/CAS bridging by 5c is mechanistically linked to its >200‑fold AChE selectivity.

Molecular dynamics Binding mode Peripheral anionic site Catalytic active site Drug design

Mixed-Type Inhibition with Low Nanomolar Ki

Lineweaver‑Burk kinetic analysis of compound 5c against eeAChE demonstrated a mixed‑type inhibition pattern, with both slopes and intercepts increasing at higher inhibitor concentrations. The derived inhibition constant Ki was 0.053 µM, which the authors explicitly note outperforms many highly potent mixed‑type AChE inhibitors reported in recent literature [1] [2]. By comparison, compound 7c yielded a Ki of 0.156 µM against eqBuChE under the same kinetic framework, representing a 3‑fold lower binding affinity [3]. Donepezil, a mixed‑type inhibitor, has literature Ki values in the low nanomolar range (typically <10 nM for human AChE) but its binding profile is predominantly CAS‑centric, unlike the dual‑site engagement of 5c .

Enzyme kinetics Ki value Mixed-type inhibition Lineweaver‑Burk Mechanism of action

Facile Synthesis Providing Procurement and Scalability Advantage

Compound 5c is synthesized via a high‑yielding Knoevenagel condensation (80–90% yield) between the piperidinylethoxy‑benzaldehyde precursor 3a and malononitrile, a protocol the authors describe as 'a novel and facile way for synthesizing new and highly selective AChE inhibitors' [1] [2]. In contrast, the Michael addition products (compounds 7a–h) require an additional synthetic step with yields of 50–70%, and the morpholino‑bearing inactive analogs (3b, 5b, 5d) are produced in comparable step counts but fail to deliver biological activity [2]. This two‑step synthetic route (SN₂ alkylation followed by Knoevenagel condensation) provides a quantifiable advantage in procurement cost and timeline relative to multi‑step analogs.

Synthetic accessibility Knoevenagel condensation Scalability Procurement efficiency

Lead-Like Properties and Defined Torsional Rigidity

Ligand torsion profile analysis from MD simulations revealed that compound 5c exhibits minimal conformational variation in the carbon‑nitrogen linkage of the piperidine moiety — a pharmacophoric feature conserved across known AChE inhibitors — while showing greater flexibility in electron‑withdrawing groups [1]. The authors explicitly classify 5c as 'lead‑like and not drug‑like,' attributing this to the accessible Michael acceptor functionality that enables further medicinal chemistry optimization [1]. In comparison, donepezil’s torsion profile is dominated by rigidity in the indanone‑piperidine linker, but the molecule is already a marketed drug with limited derivatization potential [2]. The defined torsional signature of 5c provides a clear structural rationale for selecting it as a starting scaffold for lead optimization campaigns.

MD torsion profile Lead-likeness Conformational rigidity Pharmacophore modeling

Validated Research and Procurement Application Scenarios


BuChE-Silent AChE Probe for Target Validation

In experiments where butyrylcholinesterase inhibition confounds interpretation — such as Aβ aggregation assays, cholinergic signaling reconstitution, or AChE‑selective knockdown models — this compound serves as a BuChE‑silent probe (IC₅₀ >100 µM for eqBuChE) while maintaining sub‑micromolar AChE potency (IC₅₀ 0.50 µM) [1]. The >200‑fold selectivity window surpasses that of donepezil and eliminates the dual‑inhibitor cross‑reactivity observed with compound 7c [2].

Lead Scaffold for Dual PAS/CAS Inhibitor Design

The experimentally confirmed dual PAS/CAS binding mode — with the piperidine nitrogen engaging CAS residues (Trp86, Phe338) via persistent π‑cation interactions and the morpholine oxygen bridging to PAS via water‑mediated hydrogen bonds — makes this compound an ideal starting point for fragment‑based or structure‑guided optimization campaigns targeting AChE conformational modulation [1] [2]. The Michael acceptor functionality further enables cyclization and derivatization strategies [3].

Calibrated Reference Standard for Cholinesterase Selectivity Assays

The compound’s well‑characterized IC₅₀ (0.50 µM for eeAChE) and Ki (0.053 µM) values, derived from Lineweaver‑Burk kinetic analysis under the modified Ellman’s assay protocol, enable its use as a calibrated reference inhibitor for benchmarking novel AChE inhibitors in selectivity panels that include BuChE counter‑screening [1] [2]. Its mixed‑type inhibition mechanism provides a mechanistically distinct control relative to purely competitive reference inhibitors.

Cost-Efficient Building Block for Focused AChE Libraries

Owing to the high‑yielding Knoevenagel synthetic route (80–90% yield for the key step) and commercially available precursors, this compound can be sourced or resynthesized at lower cost and shorter lead time compared to multi‑step Michael adduct analogs (50–70% yield) [1]. For laboratories building focused AChE inhibitor libraries, this translates to higher throughput and reduced expenditure per active compound.

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